(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
Brand Name:
Vulcanchem
CAS No.:
286936-08-1
VCID:
VC20827131
InChI:
InChI=1S/C12H20O6/c1-11(15-3)12(2,16-4)18-10-8(14)5-7(13)6-9(10)17-11/h8-10,14H,5-6H2,1-4H3/t8-,9-,10-,11+,12+/m1/s1
SMILES:
CC1(C(OC2C(CC(=O)CC2O1)O)(C)OC)OC
Molecular Formula:
C12H20O6
Molecular Weight:
260.28 g/mol
(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
CAS No.: 286936-08-1
Cat. No.: VC20827131
Molecular Formula: C12H20O6
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 286936-08-1 |
|---|---|
| Molecular Formula | C12H20O6 |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | (2S,3S,4aR,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one |
| Standard InChI | InChI=1S/C12H20O6/c1-11(15-3)12(2,16-4)18-10-8(14)5-7(13)6-9(10)17-11/h8-10,14H,5-6H2,1-4H3/t8-,9-,10-,11+,12+/m1/s1 |
| Standard InChI Key | ISJPDZACFJWBOR-JCIQBVFBSA-N |
| Isomeric SMILES | C[C@]1([C@@](O[C@@H]2[C@@H](CC(=O)C[C@H]2O1)O)(C)OC)OC |
| SMILES | CC1(C(OC2C(CC(=O)CC2O1)O)(C)OC)OC |
| Canonical SMILES | CC1(C(OC2C(CC(=O)CC2O1)O)(C)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator